molecular formula C25H20F2N2O5S2 B2749984 N-(4-ETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE CAS No. 850927-21-8

N-(4-ETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B2749984
CAS No.: 850927-21-8
M. Wt: 530.56
InChI Key: BAEJLZWESQXUEH-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a synthetic acetamide derivative featuring a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4 and a 4-fluorophenyl group at position 2. The compound also contains a sulfanyl linker connecting the oxazole ring to an N-(4-ethoxyphenyl)acetamide moiety.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O5S2/c1-2-33-20-11-9-19(10-12-20)28-22(30)15-35-25-24(36(31,32)21-13-7-18(27)8-14-21)29-23(34-25)16-3-5-17(26)6-4-16/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEJLZWESQXUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Ethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈F₂N₂O₃S
  • Molecular Weight : 372.47 g/mol
  • CAS Number : 54842-61-4

Structural Features

The compound features:

  • An ethoxyphenyl group, which may enhance lipophilicity and biological availability.
  • A sulfonyl group that is known for its reactivity and potential in medicinal chemistry.
  • A fluorinated oxazole moiety, which may contribute to its pharmacological properties.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that compounds containing fluorinated aromatic groups can inhibit bacterial growth by disrupting cell membrane integrity and function.
  • Anticancer Properties : The presence of sulfonamide and oxazole groups has been associated with inhibitory effects on cancer cell proliferation through modulation of signaling pathways such as NF-kB and apoptosis.

Case Studies

  • Antibacterial Activity :
    • A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Compounds with fluorinated substituents showed significant reduction in bacterial viability at concentrations as low as 16 µM .
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for several related compounds:
    CompoundMIC (µM)MBC (µM)
    Fluoroaryl Compound A1632
    Fluoroaryl Compound B3264
    Target Compound1616
  • Anticancer Activity :
    • In vitro studies demonstrated that similar sulfonamide derivatives inhibited the growth of various cancer cell lines, including hepatic carcinoma. The mechanism involved the induction of apoptosis and cell cycle arrest .
    • The compound's ability to modulate NF-kB signaling was highlighted as a key factor in its anticancer activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The introduction of fluorine enhances antibacterial activity by increasing lipophilicity and altering electron density on the aromatic ring.
  • The sulfonamide group is crucial for biological activity, likely due to its ability to form hydrogen bonds with target biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acetamide derivatives with heterocyclic cores. Below is a comparative analysis with structurally similar compounds from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Inferred Properties/Applications
Target Compound 1,3-Oxazole - 4-(4-Fluorobenzenesulfonyl)
- 2-(4-Fluorophenyl)
- 5-sulfanyl-acetamide
C₂₄H₁₉F₂N₂O₅S₂ 548.55 g/mol Potential enzyme inhibition (sulfonamide/sulfanyl motifs), enhanced metabolic stability (fluorine)
2-[[4-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide () 1,3-Oxazole - 4-(4-Bromobenzenesulfonyl)
- 2-(4-Methylphenyl)
- 5-sulfanyl-acetamide
C₂₅H₂₀BrN₂O₅S₂ 619.53 g/mol Bromine substituent may enhance halogen bonding; methoxyphenyl group increases polarity
N-(4-Fluorophenyl)-2-[(3-isobutyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide () Quinazolinone - 3-Isobutyl
- 4-Oxo-quinazolinone
- 2-sulfanyl-acetamide
C₂₁H₂₂FN₃O₂S 399.48 g/mol Quinazolinone core may target kinase enzymes; isobutyl group enhances lipophilicity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () Imidazole - 4-(4-Fluorophenyl)
- 2-Methylsulfinyl
- Pyridyl-acetamide
C₁₉H₁₈FN₄O₂S·2H₂O 440.49 g/mol Sulfinyl group may improve solubility; imidazole-pyridyl system for receptor binding
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide () Acetamide - 4-Formyl-2-methoxyphenoxy
- N-(4-Ethoxyphenyl)
C₁₈H₁₈N₂O₄ 334.35 g/mol Formyl and methoxy groups increase polarity; potential for Schiff base formation

Key Structural Differences and Implications

Core Heterocycle: The target compound’s 1,3-oxazole core (electron-deficient) contrasts with quinazolinone () and imidazole () cores, which are more electron-rich. This difference influences binding affinity to enzymatic targets . Sulfonyl vs.

Fluorine Substitution: Fluorine at both the benzenesulfonyl and phenyl positions (target compound) maximizes metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., ’s bromine substituent) .

Acetamide Modifications :

  • The N-(4-ethoxyphenyl) group in the target compound balances lipophilicity and solubility, whereas N-(2-methoxyphenyl) () introduces steric hindrance near the methoxy group .

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